2-(2-hydroxyethyl)phthalazin-1(2H)-one
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Overview
Description
2-(2-Hydroxyethyl)phthalazin-1(2H)-one is a chemical compound belonging to the class of phthalazines, which are heterocyclic aromatic organic compounds This compound features a phthalazine ring system substituted with a 2-hydroxyethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxyethyl)phthalazin-1(2H)-one typically involves the reaction of phthalazin-1(2H)-one with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phthalazines.
Scientific Research Applications
2-(2-Hydroxyethyl)phthalazin-1(2H)-one has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-hydroxyethyl)phthalazin-1(2H)-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Interacts with cellular pathways such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Phthalazin-1(2H)-one
2-(2-Hydroxyethyl)pyridine
Thiodiglycol
Properties
IUPAC Name |
2-(2-hydroxyethyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-10(14)9-4-2-1-3-8(9)7-11-12/h1-4,7,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHGYXGNHSATKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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